

1-Chloro-6,6-dimethylheptane CAS number 1339880-47-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-6,6-dimethylheptane

Cat. No.: B12108501

[Get Quote](#)

An In-Depth Technical Guide to **1-Chloro-6,6-dimethylheptane** (CAS Number: 1339880-47-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

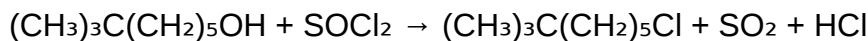
Disclaimer: The following guide has been compiled based on publicly available data. Specific experimental protocols, quantitative analytical data, and documented applications for **1-Chloro-6,6-dimethylheptane** (CAS 1339880-47-5) are not readily available in published scientific literature. The information provided herein is a combination of data from chemical databases and theoretical applications based on general organic chemistry principles.

Introduction

1-Chloro-6,6-dimethylheptane is a halogenated alkane. While specific applications in drug development are not documented, chlorinated organic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of the known properties and a theoretical framework for the synthesis and analysis of this compound.

Chemical and Physical Properties

Experimentally determined physical and chemical properties for **1-Chloro-6,6-dimethylheptane** are not widely reported. The data presented below are computed properties


sourced from chemical databases.[\[1\]](#)[\[2\]](#) These values are estimations and should be used as a guide for potential experimental work.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ Cl	PubChem [1]
Molecular Weight	162.70 g/mol	PubChem [1]
IUPAC Name	1-chloro-6,6-dimethylheptane	PubChem [1]
SMILES	CC(C)(C)CCCCCI	MolPort [3]
CAS Number	1339880-47-5	MolPort [3]
XLogP3 (Computed)	4.3	PubChem [1]
Topological Polar Surface Area (Computed)	0 Å ²	PubChem [1]
Heavy Atom Count (Computed)	10	PubChem [1]
Rotatable Bond Count (Computed)	5	PubChem [1]

Theoretical Synthesis Protocol

A plausible, though not experimentally verified, method for the synthesis of **1-Chloro-6,6-dimethylheptane** would be the chlorination of the corresponding alcohol, 6,6-dimethylheptan-1-ol. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Reaction:

Experimental Protocol (Hypothetical):

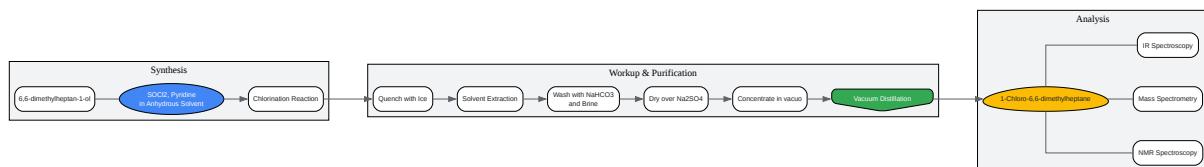
- Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl

and SO_2), add 6,6-dimethylheptan-1-ol (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

- **Addition of Reagent:** Cool the solution in an ice bath to 0 °C. Add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. A small amount of pyridine (0.1 equivalents) can be added to catalyze the reaction and scavenge the generated HCl.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
- **Workup:** Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- **Purification:** Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Final Purification:** The crude **1-Chloro-6,6-dimethylheptane** can be further purified by vacuum distillation to yield the final product.

Potential Analytical Characterization

The successful synthesis of **1-Chloro-6,6-dimethylheptane** would be confirmed through standard analytical techniques:


- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR would show characteristic signals for the protons along the alkyl chain, with the protons on the carbon adjacent to the chlorine atom being the most downfield.
 - ^{13}C NMR would show nine distinct carbon signals, with the carbon atom bonded to chlorine appearing at a characteristic chemical shift.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show C-H stretching and bending vibrations. The C-Cl stretch would appear in the fingerprint region.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a general workflow for the proposed synthesis and purification of **1-Chloro-6,6-dimethylheptane**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Chloro-6,6-dimethylheptane**.

Conclusion

1-Chloro-6,6-dimethylheptane is a chemical compound for which there is a notable lack of published research and experimental data. This guide provides a summary of its basic computed properties and a theoretical framework for its synthesis and characterization. For

researchers and drug development professionals, this molecule represents an unexplored chemical entity. Any investigation into its properties or potential applications would require *de novo* synthesis and comprehensive analytical characterization. The provided hypothetical protocols and workflows can serve as a starting point for such an endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-6-methylheptane (CAS 2350-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Chloro-6,6-dimethylheptane | C9H19Cl | CID 60012132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-6-methylheptane | C8H17Cl | CID 523766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Chloro-6,6-dimethylheptane CAS number 1339880-47-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12108501#1-chloro-6-6-dimethylheptane-cas-number-1339880-47-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com